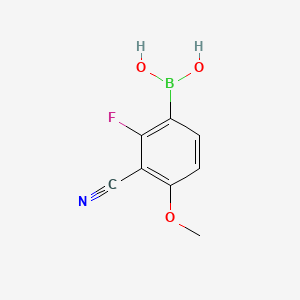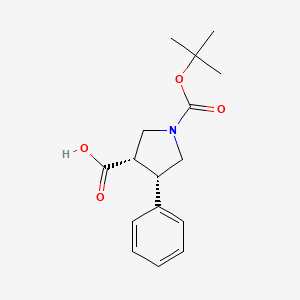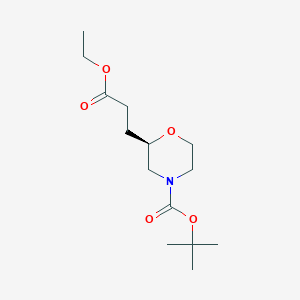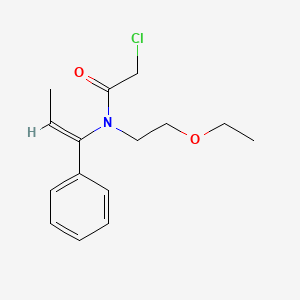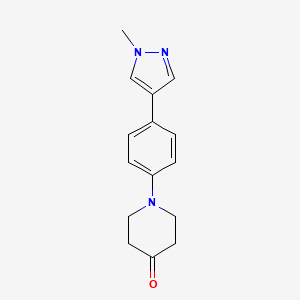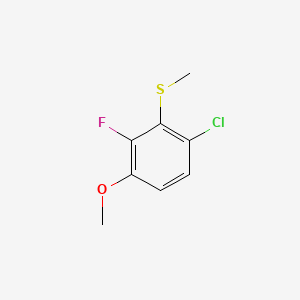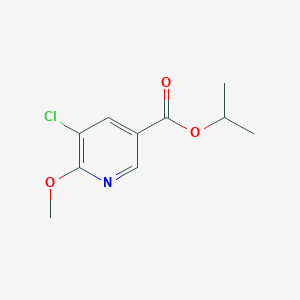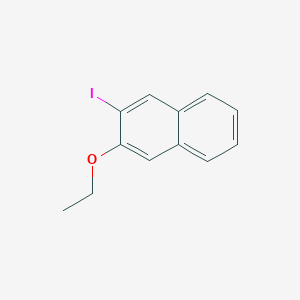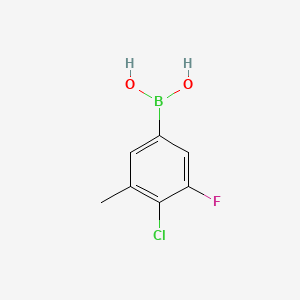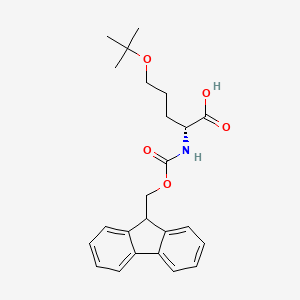
N-Fmoc-5-tert-butoxy-D-norvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-5-tert-butoxy-D-norvaline: is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a tert-butoxy group attached to the side chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-5-tert-butoxy-D-norvaline typically involves the protection of the amino group with the Fmoc group and the side chain with the tert-butoxy group. The Fmoc group can be introduced by reacting the amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The tert-butoxy group can be introduced using tert-butyl chloroformate in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Fmoc-5-tert-butoxy-D-norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Piperidine is often used to remove the Fmoc group.
Substitution: Reagents like trifluoroacetic acid can be used to remove the tert-butoxy group.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deprotected amino acids.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-Fmoc-5-tert-butoxy-D-norvaline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of protein structure and function.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Fmoc-5-tert-butoxy-D-norvaline involves the protection of the amino group with the Fmoc group, which can be selectively removed under basic conditions . The tert-butoxy group provides additional stability and can be removed under acidic conditions. These protecting groups allow for selective reactions to occur at specific sites on the molecule, facilitating the synthesis of complex peptides and other compounds.
Comparación Con Compuestos Similares
N-Fmoc-5-tert-butoxy-L-norvaline: Similar structure but with the L-enantiomer.
N-Fmoc-5-tert-butoxy-D-leucine: Similar structure but with a different side chain.
N-Fmoc-5-tert-butoxy-D-isoleucine: Similar structure but with a different side chain.
Uniqueness: N-Fmoc-5-tert-butoxy-D-norvaline is unique due to its specific combination of protecting groups and the D-enantiomer configuration, which can provide different reactivity and selectivity compared to its L-enantiomer and other similar compounds .
Propiedades
Fórmula molecular |
C24H29NO5 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-14-8-13-21(22(26)27)25-23(28)29-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m1/s1 |
Clave InChI |
PKOHTKOGWKQWHE-OAQYLSRUSA-N |
SMILES isomérico |
CC(C)(C)OCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(C)(C)OCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


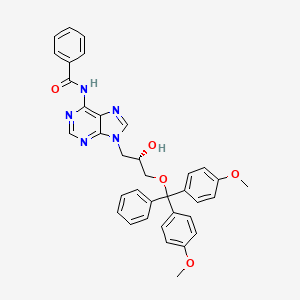
![3-oxo-3-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid](/img/structure/B14026618.png)
